molecular formula C22H21N3O3S2 B2928589 4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319898-44-5

4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2928589
CAS No.: 2319898-44-5
M. Wt: 439.55
InChI Key: MMBHRAIHYOLYFJ-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. This compound integrates a benzenesulfonamide core substituted with methoxy and methyl groups, coupled with a thiazolo-pyridine moiety via a phenyl linker. Its synthesis likely involves multi-step reactions, including sulfonylation, heterocyclic coupling, and functional group modifications, as inferred from analogous synthetic pathways in sulfonamide-triazole derivatives .

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-13-10-16(21-24-18-6-5-9-23-22(18)29-21)7-8-17(13)25-30(26,27)20-12-14(2)19(28-4)11-15(20)3/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHRAIHYOLYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazolo[5,4-b]pyridine moiety, which is known to enhance biological activity due to its unique electronic and steric properties.

Antitumor Activity

Recent studies have demonstrated that compounds related to thiazolo[5,4-b]pyridine exhibit significant antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against various cancer cell lines including non-small lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (MDA-MB-435) .

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian Cancer)25.9
PC-3 (Prostate Cancer)28.7

These results suggest that the compound may possess broad-spectrum antitumor activity.

The primary mechanism of action for this class of compounds is believed to involve the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for cellular growth and survival, and its dysregulation is often implicated in cancer progression . The compound's interaction with PI3K disrupts downstream signaling pathways, including AKT and mTOR, leading to reduced cell proliferation.

Antimicrobial Activity

In addition to its antitumor properties, thiazolo[5,4-b]pyridine derivatives have been evaluated for their antimicrobial potential. A study highlighted that certain derivatives exhibited significant activity against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low μg/mL range .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae32

These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and bioavailability characteristics. In vitro assays indicated that it maintains stability in biological fluids and displays a half-life conducive to therapeutic applications .

Case Studies

A case study involving a series of thiazolo[5,4-b]pyridine derivatives illustrated their efficacy in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with these compounds compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related sulfonamide and heterocyclic derivatives from the evidence:

Compound Core Structure Key Substituents Spectral Data (IR/NMR) Biological Relevance
Target Compound : 4-Methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Benzenesulfonamide + thiazolo-pyridine Methoxy (C-4), methyl (C-2,5), thiazolo[5,4-b]pyridine Not explicitly reported; inferred C=S (~1240–1255 cm⁻¹), NH (~3150–3400 cm⁻¹) Hypothesized enzyme inhibition (e.g., kinases)
Compound [7–9] : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole-thione + sulfonamide X = H, Cl, Br; 2,4-difluorophenyl νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹; absence of C=O (~1663–1682 cm⁻¹) Antimicrobial/antifungal (implied by analogs)
Compound 8b : 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno-pyrimidine + benzamide Methoxy, trifluoromethylphenoxy IR: 1680 cm⁻¹ (C=O); 1H NMR: δ 8.5–7.2 (aromatic), 3.8 (OCH3) Anti-microbial (tested against S. aureus)

Pharmacological and Physicochemical Properties

Key Differentiators

Heterocyclic Core: The thiazolo-pyridine scaffold distinguishes it from triazole-thiones ([7–9]) and thieno-pyrimidines (8b), offering unique electronic and steric properties for target binding.

Substituent Effects : Methoxy and methyl groups provide electron-donating effects, contrasting with electron-withdrawing halogens (Cl/Br) in [7–9], which may alter reactivity and target affinity.

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